Antimicrobial Potency of N-Benzyl-2-phenoxyacetamide Versus Unsubstituted Phenoxyacetamide
N-benzyl-2-phenoxyacetamide demonstrates significantly enhanced antimicrobial activity against Gram-positive bacterial strains compared to the unsubstituted parent compound, phenoxyacetamide [1]. This differentiation is attributed to the lipophilic N-benzyl moiety, which facilitates bacterial membrane penetration [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | MIC = 32 µg/mL |
| Comparator Or Baseline | Phenoxyacetamide (unsubstituted parent): MIC = 128 µg/mL |
| Quantified Difference | 4-fold improvement in potency (lower MIC) |
| Conditions | Broth microdilution assay, S. aureus ATCC 25923, 37°C, 24h incubation |
Why This Matters
This quantitative improvement supports the selection of N-benzyl-2-phenoxyacetamide over the simpler phenoxyacetamide scaffold for projects targeting Gram-positive bacterial infections.
- [1] Rani, M., et al. (2019). Synthesis, characterization, and biological evaluation of some novel phenoxyacetamide derivatives. Journal of Heterocyclic Chemistry, 56(5), 1456-1465. View Source
